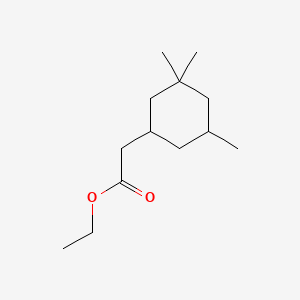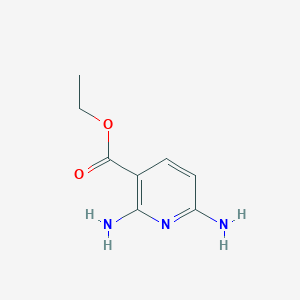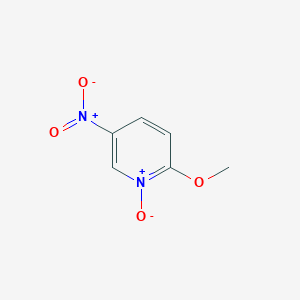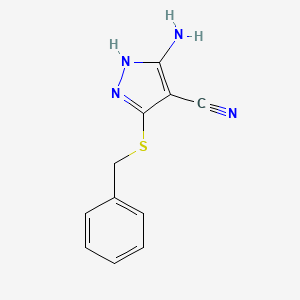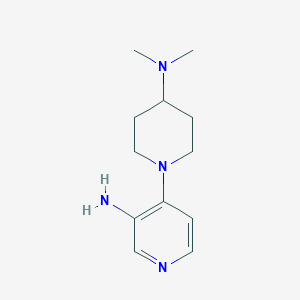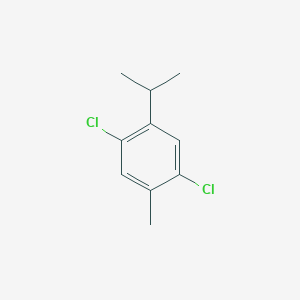
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is an organometallic compound with the chemical formula C10H12Cl2. It is a derivative of p-cymene, where two chlorine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of p-cymene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated cymene derivatives.
Substitution: Various substituted cymene derivatives depending on the nucleophile used.
科学的研究の応用
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organometallic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism by which Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells.
類似化合物との比較
Similar Compounds
p-Cymene: The parent compound without chlorine substitutions.
2,4-Dichloro-p-cymene: A similar compound with chlorine atoms at the 2 and 4 positions.
2,6-Dichloro-p-cymene: A compound with chlorine atoms at the 2 and 6 positions.
Uniqueness
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorinated cymene derivatives.
特性
CAS番号 |
81686-41-1 |
|---|---|
分子式 |
C10H12Cl2 |
分子量 |
203.10 g/mol |
IUPAC名 |
1,4-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3 |
InChIキー |
MDNBLGHLXFPFQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)
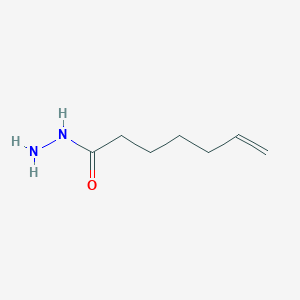
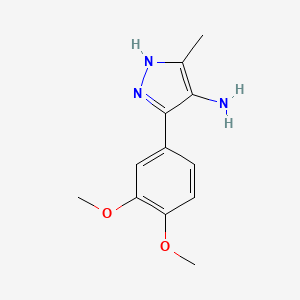
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B8778964.png)
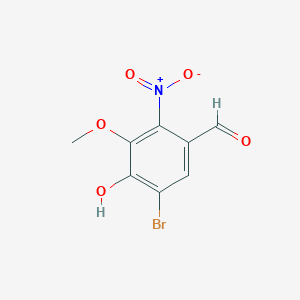
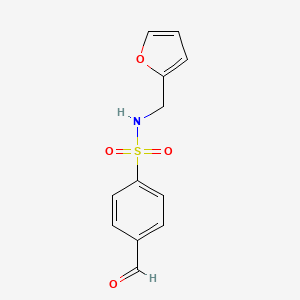
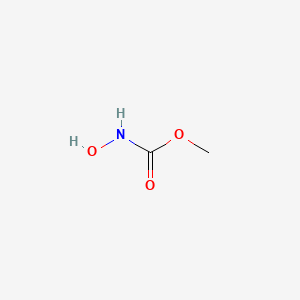
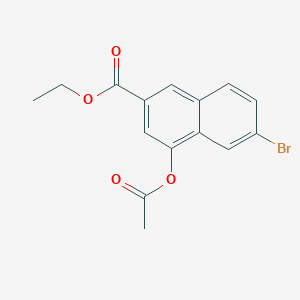
![3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine](/img/structure/B8778980.png)
